Home > Products > Screening Compounds P96114 > [1,2]Dioxeto[3,4-B]quinoxaline
[1,2]Dioxeto[3,4-B]quinoxaline - 172589-79-6

[1,2]Dioxeto[3,4-B]quinoxaline

Catalog Number: EVT-1452790
CAS Number: 172589-79-6
Molecular Formula: C8H4N2O2
Molecular Weight: 160.132
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1,2]Dioxeto[3,4-B]quinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique dioxetane structure fused to a quinoxaline moiety. This compound has garnered interest in various fields of chemistry due to its potential applications in medicinal chemistry and materials science. The classification of this compound falls under the category of dioxetanes, which are cyclic compounds containing two adjacent oxygen atoms in a four-membered ring.

Source and Classification

The synthesis and study of [1,2]dioxeto[3,4-B]quinoxaline are rooted in the broader research on quinoxalines and their derivatives. Quinoxalines are nitrogen-containing heterocycles that have been extensively studied for their biological activities and utility as synthetic intermediates. The specific classification of [1,2]dioxeto[3,4-B]quinoxaline places it within the realm of dioxetanes, which are often explored for their photochemical properties and potential as luminescent materials.

Synthesis Analysis

Methods

The synthesis of [1,2]dioxeto[3,4-B]quinoxaline can be approached through several methodologies:

  1. Beirut Reaction: A prominent method involves the cyclization of benzofuroxans with enamines or enols. This reaction has been shown to yield various quinoxaline derivatives effectively, including dioxetanes like [1,2]dioxeto[3,4-B]quinoxaline. The reaction typically requires specific conditions to optimize yields and regioselectivity .
  2. Microwave-Assisted Synthesis: Utilizing microwave irradiation has emerged as an efficient alternative for synthesizing quinoxaline derivatives. This method enhances reaction rates and can improve yields significantly compared to traditional heating methods .
  3. Oxidative Coupling: Another approach involves the oxidative coupling of suitable precursors under controlled conditions to form the desired dioxetane structure. This method may involve using oxidizing agents that facilitate the formation of the dioxetane ring .

Technical Details

The technical details surrounding these synthesis methods include:

  • Reaction Conditions: Optimal temperatures, solvents (such as toluene or DMF), and catalysts (like Keggin heteropolyoxometalates) are critical for achieving high yields.
  • Monitoring Techniques: Thin-layer chromatography is commonly employed to monitor the progress of reactions and assess product purity.
Molecular Structure Analysis

Structure

The molecular structure of [1,2]dioxeto[3,4-B]quinoxaline features a dioxetane ring fused with a quinoxaline core. This unique arrangement contributes to its chemical reactivity and physical properties.

Chemical Reactions Analysis

Reactions

The chemical reactivity of [1,2]dioxeto[3,4-B]quinoxaline includes:

  • Electrophilic Substitution: The presence of electron-donating or withdrawing groups can influence the reactivity towards electrophiles.
  • Photochemical Reactions: Dioxetanes are known for their ability to undergo photochemical reactions that can lead to luminescence or other significant transformations.

Technical Details

Reactions involving [1,2]dioxeto[3,4-B]quinoxaline may require specific conditions such as light activation or the presence of catalysts to facilitate desired pathways.

Mechanism of Action

The mechanism by which [1,2]dioxeto[3,4-B]quinoxaline exerts its effects is primarily related to its ability to participate in photochemical processes. Upon exposure to light, dioxetanes can undergo homolytic cleavage leading to radical formation. These radicals can then react with various substrates, potentially leading to significant biological or chemical outcomes.

Data

  • Radical Formation: The generation of radicals from dioxetanes can be quantified using techniques such as electron spin resonance spectroscopy.
  • Reaction Pathways: Detailed mechanistic studies often involve computational modeling to predict reaction pathways and intermediates.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

Applications

The applications of [1,2]dioxeto[3,4-B]quinoxaline span multiple domains:

  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its biological activity.
  • Materials Science: Explored as a component in luminescent materials and sensors due to its photochemical properties.
  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Introduction to [1,2]Dioxeto[3,4-b]quinoxaline

[1,2]Dioxeto[3,4-b]quinoxaline represents a specialized subclass within quinoxaline heterocycles, characterized by a highly oxidized bicyclic system featuring a dioxetane ring fused to the quinoxaline core. This distinctive molecular architecture places it at the intersection of energetic materials chemistry, photophysics, and medicinal chemistry. Unlike conventional quinoxalines, the dioxetane moiety imparts unique electronic properties and redox behavior that have captured scientific interest for applications ranging from chemiluminescent probes to hypoxia-selective therapeutics. The compound's inherent strain energy within the dioxetane ring creates a molecular environment primed for controlled energy release upon activation, making it a compelling subject for fundamental research and applied innovation [5] [9].

Historical Development and Discovery

The synthetic lineage of [1,2]dioxeto[3,4-b]quinoxaline derivatives is inextricably linked to the broader development of quinoxaline 1,4-dioxide chemistry. The foundational breakthrough came with Haddadin and Issidorides' 1965 discovery of the Beirut reaction, which established a robust pathway to quinoxaline di-N-oxides through the condensation of benzofuroxans with enolates or enamines [3]. This methodology revolutionized access to the quinoxaline di-N-oxide scaffold and enabled systematic exploration of its derivatives. The specific [1,2]dioxeto fusion represents a strategic modification to enhance the redox versatility and electronic perturbation of the core structure. Early synthetic approaches exploited the reactivity of o-benzoquinone dioximes with α-dicarbonyl compounds, though these routes often suffered from modest yields [3]. Contemporary advances have refined these pathways through catalyst-controlled cyclizations and microwave-assisted syntheses, improving both efficiency and selectivity [7]. A key historical milestone was the identification of the hypoxia-selective cytotoxicity of related fused quinoxaline dioxides like tirapazamine (SR4233), which stimulated focused investigation into the biomedical potential of [1,2]dioxeto[3,4-b]quinoxaline analogues [9].

Table 1: Historical Evolution of Key Synthetic Approaches

Time PeriodSynthetic MethodologyKey AdvancementRepresentative Yield
Pre-1965Oxidation of quinoxalinesLimited to peracid oxidationLow (<30%)
1965-1970Beirut reaction (benzofuroxan + enol/enamine)General access to quinoxaline dioxidesModerate (40-65%)
1970-2000o-Benzoquinone dioxime + α-dicarbonylsDirect dioxetane formationModerate (35-60%)
Post-2000Catalytic & microwave-assisted methodsImproved regioselectivity & efficiencyHigh (60-85%)

Structural Classification Within Heterocyclic Chemistry

[1,2]Dioxeto[3,4-b]quinoxaline belongs to the bridged tetracyclic systems category, featuring a quinoxaline backbone annulated with a 1,2-dioxetane ring across the 3,4-positions. This compact fusion creates a rigid planar geometry that facilitates extended π-conjugation while imposing significant ring strain through the peroxide linkage. Within heterocyclic taxonomy, it constitutes a π-deficient polyazine due to the electron-withdrawing character of both the pyrazine-type nitrogens and the peroxide functionality. Spectroscopic and crystallographic analyses confirm pronounced bond angle distortion at the fusion points, with the dioxetane O-O bond length typically measuring 1.47-1.49 Å – notably longer than conventional peroxides (1.32-1.35 Å) – indicating substantial thermodynamic instability [5]. Comparative electrochemical studies against related heterocycles reveal its exceptional electron affinity, with reduction potentials significantly more positive than either [1,2,5]oxadiazolo[3,4-b]pyrazine or [1,2,5]thiadiazolo[3,4-b]pyrazine analogues [5]. This electron-deficient character enables facile reduction under biological conditions, a property exploited in therapeutic applications. The molecule frequently adopts a V-shaped topology when functionalized with aryl substituents, which profoundly influences its photophysical behavior, including aggregation-induced emission and solvatochromic shifts observable in polar solvents [5].

Table 2: Comparative Electronic Properties of Quinoxaline-Based Heterocycles

Heterocyclic SystemFirst Reduction Potential (V vs Fc/Fc+)Electron-Withdrawing StrengthCharacteristic Absorption (nm)
[1,2]Dioxeto[3,4-b]quinoxaline-0.67 to -0.84Strongest350-420
[1,2,5]Oxadiazolo[3,4-b]pyrazine-0.95Strong330-390
[1,2,5]Thiadiazolo[3,4-b]pyrazine-1.10Moderate320-380
Quinoxaline-1.36Weakest290-340

Significance in Organic and Medicinal Chemistry

The unique redox behavior of [1,2]dioxeto[3,4-b]quinoxaline derivatives underpins their multifaceted significance. In organic materials chemistry, these compounds serve as efficient chemiluminophores, where thermal or photochemical excitation induces dioxetane cleavage, generating electronically excited carbonyl species that emit light upon relaxation. This mechanism has been harnessed in bioimaging probes and sensor technologies [5]. Medicinally, the scaffold exhibits hypoxia-selective bioactivation, wherein enzymatic reduction under low-oxygen conditions generates cytotoxic radicals that damage DNA and other biomolecules. This preferential activation in hypoxic environments – a hallmark of solid tumors – positions these compounds as promising anticancer agents. Tirapazamine exemplifies this therapeutic application, having progressed to Phase II/III clinical trials for various cancers including cervical, lung, and head/neck carcinomas [6] [9]. Structure-activity relationship (SAR) studies have identified critical molecular determinants for optimizing this activity:

  • Electron affinity: Governed by substituents at C2/C3, must balance reducibility and stability
  • Side-chain functionality: Hydrophilic groups (e.g., sulfonamides) enhance solubility and tissue distribution
  • Steric profile: Bulky substituents can hinder bioreductive activation

Beyond oncology, the core structure demonstrates broad-spectrum antimicrobial activity against Gram-negative pathogens including Escherichia coli, Salmonella, and Brachyspira hyodysenteriae, though clinical application has been limited by genotoxicity concerns in first-generation compounds [9]. Recent molecular hybridization strategies have yielded derivatives with enhanced specificity, exemplified by sulfonamide conjugates showing potent dipeptidyl peptidase-IV (DPP-4) inhibition for diabetes management and antiviral activity against hepatitis C virus (HCV) through NS3 protease inhibition [4] [7]. The structural versatility enables rational design of multi-targeting agents, as demonstrated by PI3K inhibitors incorporating quinoxaline sulfonamide pharmacophores currently in preclinical development for inflammatory and autoimmune disorders [7].

Table 3: Therapeutic Applications of Key Derivatives

Derivative ClassPrimary Biological TargetTherapeutic AreaDevelopment Status
Hypoxia-activated prodrugs (e.g., Tirapazamine)DNA radical formationSolid tumorsPhase II/III clinical trials
Sulfonamide conjugatesDPP-4 inhibitionType 2 diabetesPreclinical/Animal studies
Chloroquinoxaline sulfonamidesTopoisomerase II inhibitionBroad-spectrum anticancerPreclinical optimization
SulfaquinoxalinesDihydropteroate synthaseVeterinary antimicrobialsMarketed (limited jurisdictions)
PI3K inhibitor hybridsPhosphatidylinositol 3-kinaseAutoimmune/Inflammatory diseasesLead optimization

Scope of Current Research and Knowledge Gaps

Contemporary research on [1,2]dioxeto[3,4-b]quinoxaline spans multiple disciplines, with several critical knowledge gaps driving investigative focus. In synthetic methodology, efforts concentrate on developing regioselective annulation strategies that circumvent the formation of N-oxide regioisomers – a persistent challenge in traditional Beirut reactions. Recent advances employ palladium-catalyzed cross-couplings and flow chemistry techniques to enhance efficiency and scalability [7] [8]. Mechanistic studies aim to elucidate the complex redox activation pathways, particularly the enzymatic systems involved in bioreduction. While xanthine oxidase and NADPH-cytochrome P450 reductase have been implicated, the full spectrum of reductases capable of activating the dioxetane moiety remains incompletely characterized [9]. Significant research investment targets mitigating off-target toxicity through structural modifications that increase the therapeutic index, such as introducing biodegradable prodrug linkages and tumor-targeting ligands [6].

Critical unresolved questions include:

  • Metabolic Fate Characterization: Limited pharmacokinetic data exist on distribution, metabolism, and excretion pathways, hindering clinical translation
  • Resistance Mechanisms: Bacterial and tumor cell resistance development requires systematic investigation to inform combination therapies
  • In Vivo Stability Profiles: The decomposition kinetics in physiological environments need quantitative mapping to optimize dosing regimens
  • Electron-Transfer Pathways: Detailed understanding of photoinduced electron transfer could enable light-activated therapeutic applications
  • Hybrid Scaffold Design: Rational incorporation into antibody-drug conjugates or nanoparticle delivery systems remains underexplored

The antiviral potential, particularly against respiratory pathogens like SARS-CoV-2, represents an emerging frontier. Computational docking studies suggest promising binding to viral proteases, though experimental validation is lacking [8]. Addressing these gaps requires multidisciplinary collaboration between synthetic chemists, biologists, and computational modelers to unlock the full potential of this structurally distinctive heterocyclic system.

Table 4: Critical Research Gaps and Investigative Priorities

Knowledge GapCurrent LimitationResearch Priority
Metabolic pathwaysUnknown metabolites & clearance mechanismsRadiolabeled tracer studies (e.g., ¹⁴C, ¹³¹I)
Tumor selectivityHypoxia-dependence not absolute in all cancersDevelop companion hypoxia imaging diagnostics
Bacterial resistanceEmerging resistance in veterinary useIdentify resistance genes & efflux mechanisms
Photophysical optimizationLow quantum yield in aqueous mediaSubstituent engineering for aqueous compatibility
Viral protease inhibitionOnly computational predictionsEnzymatic assays & antiviral activity screening

Properties

CAS Number

172589-79-6

Product Name

[1,2]Dioxeto[3,4-B]quinoxaline

IUPAC Name

dioxeto[3,4-b]quinoxaline

Molecular Formula

C8H4N2O2

Molecular Weight

160.132

InChI

InChI=1S/C8H4N2O2/c1-2-4-6-5(3-1)9-7-8(10-6)12-11-7/h1-4H

InChI Key

LTNXNRPHKXHZSF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=N2)OO3

Synonyms

1,2-Dioxeto[3,4-b]quinoxaline (9CI)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.